
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a complex organic compound that features a pyrazole ring substituted with a bromo-fluorophenyl group and a methylpyridine moiety
Preparation Methods
The synthesis of 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromo-fluorophenyl group and the methylpyridine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Chemical Reactions Analysis
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the phenyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Scientific Research Applications
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine include:
2-(3-bromo-4-fluorophenyl)acetonitrile: This compound shares the bromo-fluorophenyl group but lacks the pyrazole and pyridine rings.
4-Fluorophenylboronic acid: This compound contains the fluorophenyl group and is used in coupling reactions but does not have the pyrazole or pyridine moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11BrFN3 |
|---|---|
Molecular Weight |
332.17 g/mol |
IUPAC Name |
2-[4-(3-bromo-4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine |
InChI |
InChI=1S/C15H11BrFN3/c1-9-3-2-4-14(19-9)15-11(8-18-20-15)10-5-6-13(17)12(16)7-10/h2-8H,1H3,(H,18,20) |
InChI Key |
OUJVYIJBEFXQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


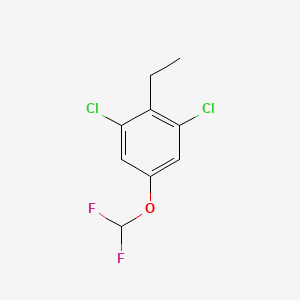

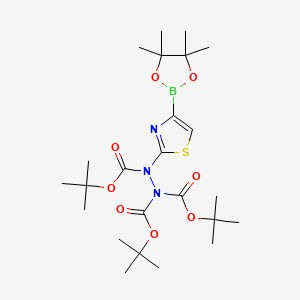

![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)



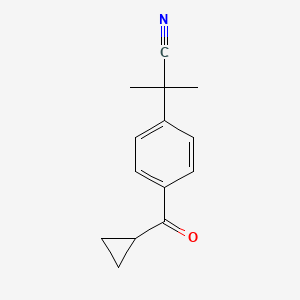
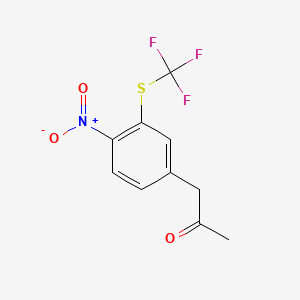
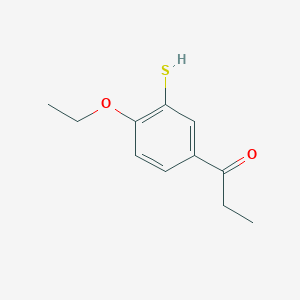
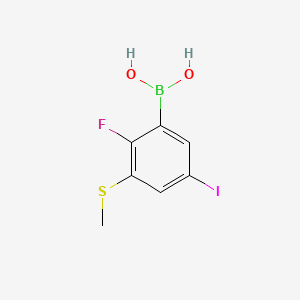

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
